2-(4-Methylpiperidin-1-yl)quinolin-8-ol
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Overview
Description
2-(4-Methylpiperidin-1-yl)quinolin-8-ol is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: The hydroxyl group on the quinoline ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinoline derivatives with ketone or carboxylic acid groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)quinolin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)quinolin-8-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate various biochemical pathways, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperidin-1-yl)quinoline: Lacks the hydroxyl group on the quinoline ring.
8-Hydroxyquinoline: Lacks the piperidine moiety.
4-Methylpiperidine: Lacks the quinoline ring.
Uniqueness
2-(4-Methylpiperidin-1-yl)quinolin-8-ol is unique due to the presence of both the piperidine and quinoline moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N2O |
---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)quinolin-8-ol |
InChI |
InChI=1S/C15H18N2O/c1-11-7-9-17(10-8-11)14-6-5-12-3-2-4-13(18)15(12)16-14/h2-6,11,18H,7-10H2,1H3 |
InChI Key |
RVQQUZAVFKYCRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
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